molecular formula C16H24N4OS B12230900 4-[1-(5-Ethylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine

4-[1-(5-Ethylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine

Cat. No.: B12230900
M. Wt: 320.5 g/mol
InChI Key: VQQVZNGBQYHSAC-UHFFFAOYSA-N
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Description

4-[1-(5-Ethylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine: is a complex organic compound that features a piperidine ring substituted with a pyrimidine moiety and a thiomorpholine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(5-Ethylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced via nucleophilic substitution reactions.

    Attachment of the Thiomorpholine Group: The thiomorpholine group is attached through amide bond formation, often using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:

    Scaling Up Reactions: Using larger reaction vessels and continuous flow reactors.

    Purification Techniques: Employing chromatography and crystallization methods to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-[1-(5-Ethylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-[1-(5-Ethylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine has several applications in scientific research:

    Medicinal Chemistry: Used as a scaffold for designing new drugs with potential therapeutic effects.

    Biological Studies: Investigated for its interactions with biological targets, including enzymes and receptors.

    Pharmaceutical Research: Explored for its potential as a lead compound in drug discovery programs.

    Industrial Applications: Utilized in the synthesis of complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-[1-(5-Ethylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways, leading to changes in cellular functions and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-[1-(5-Methylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine
  • 4-[1-(5-Propylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine
  • 4-[1-(5-Butylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine

Uniqueness

4-[1-(5-Ethylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C16H24N4OS

Molecular Weight

320.5 g/mol

IUPAC Name

[1-(5-ethylpyrimidin-2-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C16H24N4OS/c1-2-13-10-17-16(18-11-13)20-5-3-4-14(12-20)15(21)19-6-8-22-9-7-19/h10-11,14H,2-9,12H2,1H3

InChI Key

VQQVZNGBQYHSAC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N=C1)N2CCCC(C2)C(=O)N3CCSCC3

Origin of Product

United States

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